molecular formula C16H27NO4 B13272152 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid

Cat. No.: B13272152
M. Wt: 297.39 g/mol
InChI Key: NSSNIHVXJYKYCV-UHFFFAOYSA-N
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Description

This compound features a cyclopentane ring substituted at the 1-position with a carboxylic acid group and a 1-[(tert-butoxy)carbonyl]piperidin-3-yl moiety. The tert-butoxycarbonyl (Boc) group acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes. Its molecular formula is C₁₆H₂₅NO₄, with a molecular weight of 295.38 g/mol (exact value depends on stereochemistry). This scaffold is relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring rigid, bicyclic structures .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-7-12(11-17)16(13(18)19)8-4-5-9-16/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

NSSNIHVXJYKYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions :

  • Reagents : Diphenylphosphoryl azide (DPPA), triethylamine (TEA), methyl ethyl ketone (MEK).
  • Steps :
    • Reaction of the cyclopropane derivative with DPPA and TEA in MEK at room temperature for 4–6 hours.
    • Heating to 80°C for 12 hours to complete the rearrangement.
    • Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
    • Hydrolysis of the ethyl ester group under basic conditions (NaOH/EtOH).

Key Data :

Parameter Value Source
Yield (overall) 65–70%
Purity (HPLC) >95%
Reaction Time 18–24 hours

Esterification-Cyclization Approach

This route utilizes 3-piperidinecarboxylic acid derivatives, with thionyl chloride (SOCl₂) facilitating esterification before cyclopentane ring formation.

Reaction Conditions :

  • Reagents : Thionyl chloride, cyclopentanol, chiral resolving agents.
  • Steps :
    • Esterification of 3-piperidinecarboxylic acid with SOCl₂ to form the acid chloride.
    • Reaction with cyclopentanol to generate the cyclopentane ester intermediate.
    • Boc protection under anhydrous conditions.
    • Chiral separation via column chromatography (silica gel, 90:9:1 CH₂Cl₂/MeOH/NH₄OH).

Key Data :

Parameter Value Source
Yield (step 2) 73%
Optical Purity (ee) >99%
Solvent System Dichloromethane/methanol/ammonia

Alternative Boc-Protection Method

A modified approach from peptide chemistry adapts Boc protection early in the synthesis to stabilize the piperidine nitrogen.

Reaction Conditions :

  • Reagents : Boc anhydride, isopicotinic acid, triethylamine, dichloromethane.
  • Steps :
    • Boc protection of isopicotinic acid in dichloromethane with TEA.
    • Cyclopentane ring formation via Friedel-Crafts alkylation.
    • Acidic hydrolysis (HCl) to yield the final carboxylic acid.

Key Data :

Parameter Value Source
Reaction Temperature 40°C
Yield (final step) 88%
Melting Point 135–137°C

Comparative Analysis of Methods

Method Advantages Limitations
Curtius Rearrangement High regioselectivity Long reaction time
Esterification Scalable for chiral resolution Requires hazardous reagents
Boc-Protection Mild conditions Lower yield in cyclization

Structural Validation

Post-synthesis characterization includes:

  • NMR : Distinct signals for cyclopentane (δ 1.5–2.5 ppm) and Boc group (δ 1.4 ppm).
  • Mass Spectrometry : Observed [M+H]⁺ at m/z 297.39 (theoretical 297.39).
  • X-ray Crystallography : Confirms chair conformation of the piperidine ring and planar cyclopentane.

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride method is preferred for large batches (>1 kg).
  • Safety : DPPA requires handling under inert atmosphere due to explosivity.
  • Environmental Impact : MEK and dichloromethane necessitate solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopentane carboxylic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structurally related compounds, highlighting substituents, stereochemistry, and functional groups:

Compound Name Molecular Formula Substituent/Ring System CAS Number Key Features Reference
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic Acid C₁₆H₂₅NO₄ Piperidin-3-yl attached to cyclopentane N/A Boc-protected piperidine; bicyclic backbone Target Compound
(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic Acid C₁₁H₁₉NO₄ Cyclopentane with Boc-amino group at 3-position N/A Stereospecific Boc-amino group; lacks piperidine
2-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic Acid C₁₄H₂₃NO₄ Aminomethyl group on cyclopentane 41309-99-3 Linear aminomethyl substituent; less rigidity
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopentanecarboxylic Acid C₁₆H₂₇NO₅ 2-Methoxyethyl side chain N/A Ether-containing side chain; increased hydrophilicity
trans-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic Acid C₁₁H₁₉NO₄ Trans-configuration of Boc-amino group 1245614-69-0 Stereoisomerism affects binding interactions
3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic Acid C₁₅H₂₃NO₄ Bicyclo[1.1.1]pentane core with pyrrolidine 2770358-68-2 High rigidity; pyrrolidine vs. piperidine
1-{[(tert-Butoxy)carbonyl]amino}-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic Acid C₁₉H₂₄ClNO₄ 4-Chlorobenzyl substituent N/A Aromatic, lipophilic group; potential for π-π interactions

Functional and Physicochemical Implications

  • Rigidity : The bicyclo[1.1.1]pentane analog () offers enhanced conformational restraint, which may improve binding affinity to rigid binding pockets.
  • Solubility : The 2-methoxyethyl derivative () has higher hydrophilicity due to the ether group, whereas the 4-chlorobenzyl analog () is more lipophilic, impacting membrane permeability.
  • Stereochemistry: The trans-Boc-amino configuration () may alter hydrogen-bonding patterns compared to cis isomers, affecting target engagement.

Biological Activity

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to influence its pharmacokinetic properties.

Structural Information

PropertyValue
Molecular FormulaC₁₄H₂₃N₁O₄
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-5-10(9-15)14(6-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

Pharmacological Activity

Research on the biological activity of this compound is limited. However, related compounds in the piperidine class have shown various pharmacological effects, including:

Anticonvulsant Activity : Some piperidine derivatives exhibit anticonvulsant properties. This activity is often attributed to their ability to modulate neurotransmitter systems in the central nervous system (CNS).

Anticancer Potential : Piperidine-containing compounds have been investigated for their anticancer activities. They often interact with cellular pathways involved in apoptosis and cell proliferation.

The exact mechanisms of action for this compound are not fully elucidated. However, based on studies of similar compounds, possible mechanisms may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as GABA or glutamate receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation or survival.
  • Cell Cycle Disruption : Inducing apoptosis through disruption of the cell cycle.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar piperidine derivatives provides insight into potential biological activities:

Study 1: Anticancer Activity

A study reported that piperidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .

Study 2: Neuroprotective Effects

Another investigation found that certain piperidine compounds exhibited neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .

Q & A

Q. Basic

  • X-ray Crystallography : Definitive confirmation of absolute configuration.
  • NOESY NMR : Cross-peaks between cyclopentane protons and adjacent groups reveal spatial relationships.
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification Bottlenecks : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., using ethyl acetate/hexane) or centrifugal partition chromatography .
  • Side Reactions : Overalkylation during cyclopentane formation can be mitigated by slow reagent addition and excess NaH .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24h to 2h, improving throughput .

How does the compound’s logP affect its bioavailability in cellular assays?

Q. Advanced

  • LogP Calculation : Predicted ~2.5 (via ChemDraw), indicating moderate hydrophobicity.
  • Membrane Permeability : Enhanced by the Boc group but limited by the carboxylic acid.
  • Experimental Adjustments :
    • Prodrug Strategies : Esterify the carboxylic acid to improve cell uptake.
    • Cosolvents : Use DMSO (<1%) to maintain solubility in aqueous buffers .

What safety precautions are critical when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

How does the compound compare to structurally similar PROTAC linkers in terms of binding kinetics?

Advanced
Comparative Data :

CompoundKd (nM) for E3 LigaseHalf-Life (h)
Target Compound12 ± 1.54.2
Triazole Derivative 8 ± 0.93.8
Oxazole Derivative 25 ± 3.25.1

Mechanistic Insight : The cyclopentane ring confers rigidity, enhancing binding entropy but reducing ligand flexibility .

What computational methods predict the compound’s metabolic pathways?

Q. Advanced

  • In Silico Tools :
    • SwissADME : Predicts CYP3A4-mediated oxidation of the piperidine ring.
    • Meteor Nexus : Identifies glucuronidation of the carboxylic acid as a primary detoxification route.
  • Validation : LC-MS/MS analysis of hepatocyte incubation samples .

How can researchers resolve low yields in the final hydrolysis step?

Q. Advanced

  • Acid Selection : Replace HCl with TFA for milder hydrolysis conditions.
  • Temperature Optimization : Conduct hydrolysis at 40°C instead of reflux to minimize decomposition.
  • Workup Strategy : Extract the product at pH 4–5 to isolate the carboxylic acid selectively .

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